Cas no 1020252-62-3 (2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione)

2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione 化学的及び物理的性質
名前と識別子
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- 2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
- 1H-Indene-1,3(2H)-dione, 2-[[[2-chloro-5-(trifluoromethyl)phenyl]amino]methylene]-
- 2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione
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- インチ: 1S/C17H9ClF3NO2/c18-13-6-5-9(17(19,20)21)7-14(13)22-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,22H
- InChIKey: NRULJIVJYQFHPP-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC=C2)C(=O)/C/1=C\NC1=CC(C(F)(F)F)=CC=C1Cl
計算された属性
- 精确分子量: 351.027391g/mol
- 同位素质量: 351.027391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 2
- 複雑さ: 573
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 351.7g/mol
- トポロジー分子極性表面積: 49.7Ų
- XLogP3: 4.3
2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI86254-10mg |
2-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione |
1020252-62-3 | >90% | 10mg |
$240.00 | 2024-04-20 | |
TRC | C169075-2.5mg |
2-{[2-Chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione |
1020252-62-3 | 2.5mg |
$ 155.00 | 2022-06-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00938708-1g |
2-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione |
1020252-62-3 | 90% | 1g |
¥2394.0 | 2023-04-06 | |
A2B Chem LLC | AI86254-5mg |
2-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione |
1020252-62-3 | >90% | 5mg |
$214.00 | 2024-04-20 | |
TRC | C169075-0.5mg |
2-{[2-Chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione |
1020252-62-3 | 0.5mg |
$ 50.00 | 2022-06-06 | ||
TRC | C169075-1mg |
2-{[2-Chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione |
1020252-62-3 | 1mg |
$ 80.00 | 2022-06-06 | ||
A2B Chem LLC | AI86254-1mg |
2-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione |
1020252-62-3 | >90% | 1mg |
$201.00 | 2024-04-20 |
2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dioneに関する追加情報
Compound CAS No. 1020252-62-3: 2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione
The compound with CAS No. 1020252-62-3, known as 2-{2-Chloro-5-(trifluoromethyl)anilinomethylene}-1H-indene-1,3(2H)-dione, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a substituted aniline moiety and an indene dione framework. Recent studies have highlighted its potential applications in drug development and advanced materials.
The molecular structure of this compound is notable for its indene dione core, which serves as a versatile platform for various chemical modifications. The presence of a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position on the aniline ring introduces significant electronic and steric effects, enhancing its reactivity and selectivity in chemical reactions. These features make it an attractive candidate for use in bioactive molecules and functional materials.
Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its photophysical properties. Studies have demonstrated that the indene dione framework exhibits strong absorption in the visible region, making it suitable for applications in optoelectronic devices. Additionally, the substitution pattern on the aniline ring has been shown to significantly influence the compound's stability and solubility, which are critical factors for its practical applications.
In terms of biological activity, this compound has been investigated for its potential as a cytotoxic agent. Preclinical studies have revealed that it exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Furthermore, its ability to interact with specific cellular targets has been explored using advanced techniques such as molecular docking simulations, providing insights into its mechanism of action.
The synthesis of CAS No. 1020252-62-3 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the indene dione core through oxidative coupling reactions and subsequent substitution reactions to introduce the chloro and trifluoromethyl groups on the aniline ring. Optimization of reaction conditions has been crucial to achieving high yields and maintaining product purity.
From a materials science perspective, this compound has been explored as a building block for constructing advanced materials such as organic semiconductors and polymer composites span>. Its unique electronic properties make it suitable for applications in flexible electronics and energy storage devices. Recent advancements in nanotechnology have further expanded its potential uses, with researchers investigating its incorporation into nanoscale devices for enhanced performance.
In conclusion, CAS No. 1020252-62-3 (Compound Name) span> represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its structural features, combined with recent research findings, position it as a promising candidate for future innovations in medicine and materials science.
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